5-(5-Methylhexyl)pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
41244-64-8 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(5-methylhexyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)5-3-4-6-9-7-12-11(15)13-10(9)14/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
YWXVIWXCRJRDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction typically requires the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The methylhexyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For example, derivatives of pyrimidine have been studied for their potential as antiviral agents and enzyme inhibitors .
Case Study: Integrase Strand Transfer Inhibitors
Research has indicated that derivatives based on the pyrimidine core can act as integrase strand transfer inhibitors, which are crucial in the treatment of viral infections like HIV. The design and synthesis of such compounds often utilize 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione as a starting material due to its favorable reactivity and ability to form complex structures .
Agrochemicals
Herbicide Development
Due to its nitrogen-containing heterocyclic structure, this compound is explored for use in developing new herbicides. The modifications on the pyrimidine ring can enhance herbicidal activity against specific weeds while minimizing toxicity to crops.
Case Study: Synthesis of Herbicidal Agents
A notable application involves synthesizing herbicides that target specific biochemical pathways in plants. The ability to modify the side chains of this compound allows for tailored activity against resistant weed species.
Materials Science
Polymer Chemistry
The compound has applications in polymer science where it is used as a building block for creating polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and resistance to environmental degradation .
Case Study: Development of Coatings
Research has shown that adding this compound to coating formulations improves their chemical resistance and durability. This property is particularly beneficial in industrial applications where coatings are exposed to harsh conditions .
Chemical Reactions and Synthesis
The compound participates in various chemical reactions that expand its utility:
- Nucleophilic Substitution Reactions: The pyrimidine structure allows for substitution reactions with different nucleophiles, leading to a variety of useful derivatives.
- Coupling Reactions: It can be coupled with organometallic reagents to synthesize more complex organic structures.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Potential for effective treatment options |
| Agrochemicals | Herbicide development | Targeted action against resistant weeds |
| Materials Science | Polymer synthesis | Enhanced stability and durability |
| Chemical Reactions | Synthesis of derivatives | Versatile reactivity in organic synthesis |
Mechanism of Action
The mechanism of action of 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*LogP values estimated using substituent contribution methods.
Key Observations :
- Lipophilicity : The 5-methylhexyl chain in the target compound significantly increases LogP compared to polar substituents (e.g., hydroxymethyl ), suggesting enhanced lipid bilayer penetration.
- Solubility : Hydrophilic groups (e.g., hydroxymethyl) improve water solubility, while alkyl chains (e.g., methylhexyl) reduce it .
Key Observations :
- The target compound’s synthesis likely follows the aldehyde-condensation route reported for bis-pyrimidinediones, though isolation of mono-substituted products requires optimization .
- Catalyst-free methods (e.g., aqueous ethanol ) offer greener alternatives but are less explored for long alkyl chains.
Key Observations :
- Alkyl-substituted pyrimidines (e.g., methylhexyl) may exhibit enhanced enzyme inhibition due to hydrophobic interactions, as seen in α-amylase inhibitors .
- Chlorinated derivatives show potent antiviral activity, suggesting halogenation is critical for targeting viral proteins .
Stability and Pharmacokinetics
- Stability : Bis-pyrimidinediones with mixed hydrophilic-lipophilic groups exhibit high stability under physiological conditions . The target compound’s long alkyl chain may improve metabolic stability but reduce aqueous solubility.
- Metabolism : Hydrophilic derivatives (e.g., hydroxymethyl ) are prone to Phase II conjugation, while alkyl chains may undergo oxidative metabolism via CYP450 enzymes.
Biological Activity
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in pharmacology.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with alkylating agents. The general synthetic pathway can be summarized as follows:
- Starting Material : The synthesis begins with a pyrimidine derivative.
- Alkylation : The pyrimidine is alkylated using 5-methylhexyl bromide in the presence of a base.
- Cyclization : Subsequent cyclization leads to the formation of the pyrimidine-2,4-dione structure.
This method allows for the introduction of various substituents at the 5-position of the pyrimidine ring, which can significantly influence biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Bacillus subtilis | 18 | 40 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Pyrimidine derivatives are also known for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
| PC3 | 25 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrimidine derivatives:
- Study on Antiviral Activity : A recent study demonstrated that similar pyrimidine compounds inhibited HIV replication in vitro by targeting viral integrase enzymes .
- Cytotoxicity Evaluation : In another study, compounds related to 5-(5-Methylhexyl)pyrimidine were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results in inhibiting tumor growth .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis of pyrimidine-dione derivatives often involves condensation reactions under basic conditions. For example, analogous compounds like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are synthesized via nucleophilic substitution between benzyl chloride derivatives and pyrimidine-2,4-diamine using sodium methoxide as a base . Purification typically employs recrystallization or chromatography (e.g., C18 column with a 25-min analysis cycle) to achieve >95% purity . For 5-(5-Methylhexyl)pyrimidine-2,4-dione, similar protocols could be adapted, optimizing solvent systems (e.g., glacial acetic acid) and reaction temperatures (e.g., 108°C) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm substitution patterns and alkyl chain integration (e.g., δ = 11.26 ppm for NH groups in pyrimidine-diones) .
- HPLC-MS : For purity assessment and molecular weight verification using C18 columns .
- IR Spectroscopy : To identify carbonyl (1697–1650 cm⁻¹) and NH stretching (3446–3080 cm⁻¹) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should monitor degradation under:
- Temperature : Storage at -20°C in inert atmospheres to prevent oxidation .
- Light Exposure : Use amber vials to avoid photodegradation, as seen in structurally related compounds .
- Humidity : Karl Fischer titration to quantify water content and assess hydrolysis risks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-dione derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data often arise from:
- Experimental Variables : Differences in bacterial strains (e.g., Staphylococcus aureus vs. E. coli) or assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Statistical Rigor : Ensure triplicate measurements (mean ± SD) and standardized positive controls (e.g., Metronidazole for antimicrobial assays) .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .
Q. How can computational modeling predict the interaction of 5-(5-Methylhexyl)pyrimidine-2,4-dione with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., DNA methyltransferases or kinases) .
- QSAR Studies : Correlate alkyl chain length (e.g., 5-Methylhexyl) with logP values to predict membrane permeability .
- MD Simulations : Assess conformational stability in solvent environments (e.g., water vs. lipid bilayers) .
Q. What modifications to the pyrimidine-dione core enhance selectivity for therapeutic targets?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 to enhance binding to hydrophobic enzyme pockets .
- Hybridization : Conjugate with thieno-pyrimidine moieties to improve antimicrobial efficacy, as demonstrated in analogs with MIC values ≤2 µg/mL .
- Prodrug Design : Incorporate hydrolyzable esters (e.g., ethyl carboxylates) for controlled release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
